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Compound of Interest

Compound Name: Calyciphylline A

Cat. No.: B15591189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Calyciphylline A is a complex hexacyclic Daphniphyllum alkaloid isolated from the leaves of

Daphniphyllum calycinum. Its intricate structure was elucidated through a combination of

spectroscopic techniques, which are fundamental to the characterization of such novel natural

products. This guide provides an in-depth look at the spectroscopic data and methodologies

pertinent to Calyciphylline A and related alkaloids.

Data Presentation
Due to the limited accessibility of the primary research article in the public domain, a complete,

quantitative compilation of the spectroscopic data for Calyciphylline A cannot be provided at

this time. The seminal work by Kobayashi and Morita in 2003 remains the foundational

reference for this data; however, the full text and its supporting information are not readily

available.

For illustrative purposes and to provide a framework for the type of data expected, the following

tables represent the typical presentation of spectroscopic information for Daphniphyllum

alkaloids, based on data reported for analogous compounds.

Table 1: Hypothetical ¹H NMR Data for Calyciphylline A (CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-x ... ... ...

H-y ... ... ...

... ... ... ...

Table 2: Hypothetical ¹³C NMR Data for Calyciphylline A (CDCl₃)

Position Chemical Shift (δ, ppm)

C-x ...

C-y ...

... ...

Table 3: Other Spectroscopic Data for Calyciphylline A

Technique Data

IR (Infrared) νmax (cm⁻¹): ...

HRMS (High-Resolution Mass Spectrometry)
m/z: [M+H]⁺, Calculated for C₃₂H₄₇NO₅: ... ,

Found: ...

UV-Vis (Ultraviolet-Visible) λmax (nm): ...

Optical Rotation [α]D: ... (c ..., CHCl₃)

Experimental Protocols
The structural elucidation of Calyciphylline A and its congeners relies on a suite of

spectroscopic experiments. The general methodologies employed are outlined below, based on

standard practices for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Typically, 5-10 mg of the purified alkaloid is dissolved in approximately

0.5 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), and transferred to a 5

mm NMR tube.

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra

are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

¹H NMR spectra are acquired to determine proton chemical shifts, multiplicities, and

coupling constants.

¹³C NMR spectra are recorded to identify the chemical shifts of all carbon atoms in the

molecule.

COSY (Correlation Spectroscopy): Used to establish proton-proton spin-spin coupling

networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals

that are directly bonded, assigning protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)

correlations between protons and carbons, crucial for connecting different structural

fragments and establishing the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is essential for determining the relative stereochemistry of the

molecule.

Mass Spectrometry (MS)
Technique: High-resolution mass spectrometry (HRMS) is typically performed using

electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Purpose: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which

allows for the calculation of the molecular formula.
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Infrared (IR) Spectroscopy
Sample Preparation: The sample is often prepared as a thin film on a salt plate (e.g., NaCl or

KBr) or as a KBr pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Purpose: To identify the presence of key functional groups, such as carbonyls (C=O),

hydroxyls (O-H), and amines (N-H), based on their characteristic absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., methanol

or ethanol).

Purpose: To identify the presence of chromophores, such as conjugated systems or aromatic

rings, by measuring the absorbance of light at different wavelengths.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

novel natural product like Calyciphylline A.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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